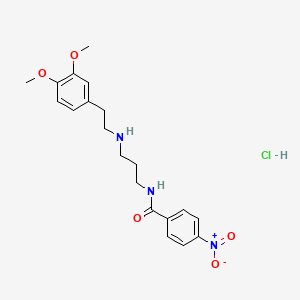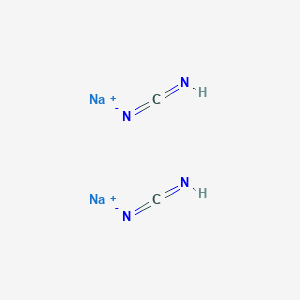
SB-237376 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SB-237376 (hydrochloride) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry
Méthodes De Préparation
The synthesis of SB-237376 (hydrochloride) typically involves the following steps:
Analyse Des Réactions Chimiques
SB-237376 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Applications De Recherche Scientifique
SB-237376 (hydrochloride) has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.
Biological Studies: The compound is utilized in biological research to study its effects on cellular processes and its potential as a pharmacological agent.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of SB-237376 (hydrochloride) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
SB-237376 (hydrochloride) can be compared with other benzamide derivatives:
Similar Compounds: Other benzamide derivatives include compounds like N-(4-nitrophenyl)benzamide and N-(3,4-dimethoxyphenyl)benzamide, which share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both the nitro and dimethoxyphenyl groups in SB-237376 (hydrochloride) imparts unique chemical properties, making it suitable for specific applications that other benzamides may not be able to fulfill.
Propriétés
Formule moléculaire |
C20H26ClN3O5 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |
Clé InChI |
QLUVAVFNMRXIIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[3-(Hexadecanoyloxy)octadecanoyl]-L-valine](/img/structure/B8386315.png)


